molecular formula C26H25NO5 B12158126 (4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone

(4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone

Cat. No.: B12158126
M. Wt: 431.5 g/mol
InChI Key: WFFBAQJTUZWJPU-UHFFFAOYSA-N
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Description

This compound is a benzofuran-derived methanone featuring a benzyl(methyl)aminomethyl substitution at the 4-position of the benzofuran core, a hydroxyl group at the 5-position, and a 3,4-dimethoxyphenyl ketone moiety at the 3-position. The benzofuran scaffold is known for its role in medicinal chemistry, often contributing to binding affinity in kinase or protease inhibitors . The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the benzyl(methyl)amino side chain could facilitate interactions with charged or polar residues in biological targets .

Properties

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

[4-[[benzyl(methyl)amino]methyl]-5-hydroxy-1-benzofuran-3-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C26H25NO5/c1-27(14-17-7-5-4-6-8-17)15-19-21(28)10-12-23-25(19)20(16-32-23)26(29)18-9-11-22(30-2)24(13-18)31-3/h4-13,16,28H,14-15H2,1-3H3

InChI Key

WFFBAQJTUZWJPU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.

    Introduction of the Benzyl(methyl)amino Group: This step often involves the alkylation of an amine with a benzyl halide, followed by methylation.

    Attachment of the Dimethoxyphenyl Group: This can be achieved through Friedel-Crafts acylation, where the benzofuran core reacts with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for scale, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and greener solvents to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

    Oxidation: Formation of a benzofuranone derivative.

    Reduction: Formation of a benzofuran alcohol derivative.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary findings suggest that it may target specific pathways involved in tumor growth and survival, although further investigations are necessary to elucidate its mechanism of action .

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against both standard and clinical strains of bacteria. Initial results indicate potential effectiveness against certain pathogens, making it a candidate for further development as an antibacterial agent .

Neuroprotective Effects

Research into related benzofuran derivatives suggests neuroprotective effects that could be beneficial in treating neurodegenerative diseases. The unique structural features of (4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone may enhance its ability to penetrate the blood-brain barrier, warranting further exploration in this area .

Organic Electronics

The electronic properties imparted by the dimethoxyphenyl moiety position this compound as a potential candidate for use in organic electronic devices. Its ability to act as an electron donor or acceptor can be harnessed in the development of organic photovoltaics or light-emitting diodes (LEDs).

Polymer Chemistry

In polymer science, derivatives of this compound could serve as monomers or additives to enhance the mechanical and thermal properties of polymers. The incorporation of such compounds into polymer matrices could lead to materials with improved performance characteristics for various industrial applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The benzofuran core can mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The benzyl(methyl)amino group may enhance binding affinity through additional interactions with the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally analogous methanones and benzofuran derivatives documented in literature and chemical databases. Key differences in substituents, physicochemical properties, and reported activities are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activities/Properties Reference
(4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone Benzofuran-methanone 4-(Benzyl(methyl)amino)methyl, 5-OH, 3-(3,4-dimethoxyphenyl) Hypothesized enzyme inhibition (e.g., HIV integrase) due to aromatic and polar interactions
(5-Hydroxy-1-benzofuran-3-yl)-(4-methylphenyl)methanone Benzofuran-methanone 5-OH, 3-(4-methylphenyl) No explicit activity data; commercial availability suggests use in synthetic intermediates
(3-Amino-1-benzofuran-2-yl)(3,4-difluorophenyl)methanone Benzofuran-methanone 3-NH2, 2-(3,4-difluorophenyl) Unreported bioactivity; fluorinated aryl groups may enhance metabolic stability
1-(4-Benzoyl-3-hydroxyphenyl)ethanone Acetophenone derivative 4-Benzoyl, 3-OH Listed in hydroxyacetophenone handbooks; no explicit biological data

Key Observations

Substituent Impact on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound distinguishes it from simpler analogs like (5-hydroxy-1-benzofuran-3-yl)-(4-methylphenyl)methanone . The benzyl(methyl)aminomethyl side chain introduces a tertiary amine, which may enhance solubility in physiological conditions compared to non-polar analogs. This feature is absent in compounds like 1-(4-Benzoyl-3-hydroxyphenyl)ethanone, which lack nitrogen-based functional groups .

Structural Analogues with Fluorinated Moieties: The compound (3-amino-1-benzofuran-2-yl)(3,4-difluorophenyl)methanone incorporates fluorine atoms, which are absent in the target molecule. Fluorination typically increases metabolic stability and bioavailability but may reduce polarity .

Gaps in Reported Data :

  • While piroxicam analogs (e.g., compounds 13d, 13l, 13m) show anti-HIV activity (EC50: 20–25 µM) , direct antiviral data for the target compound or its benzofuran analogs are absent in the provided evidence. Further studies are needed to validate its hypothesized enzyme inhibition.

Biological Activity

The compound known as (4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone, with the CAS number 929397-90-0, belongs to a class of benzofuran derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H25NO4
  • Molecular Weight : 415.5 g/mol
  • Structure : The compound features a benzofuran moiety linked to a dimethoxyphenyl group via a methanone functional group.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, modifications in the structure have been shown to enhance stability and potency as anticancer agents .
  • Antioxidant Properties : Compounds similar in structure have demonstrated significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
  • Enzyme Inhibition : Some studies have indicated that benzofuran derivatives can act as inhibitors of specific enzymes involved in cancer progression and metabolic disorders, potentially offering therapeutic benefits in these areas .

The biological activity of (4-{[Benzyl(methyl)amino]methyl}-5-hydroxy-1-benzofuran-3-yl)(3,4-dimethoxyphenyl)methanone may be attributed to:

  • Inhibition of Key Enzymes : The compound's structure allows it to interact with various enzymes, inhibiting their activity and thereby affecting cellular pathways involved in proliferation and survival.
  • Modulation of Signaling Pathways : It is hypothesized that this compound can modulate signaling pathways related to apoptosis and cell cycle regulation, leading to increased cancer cell death .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Anticancer Studies : A study demonstrated that a structurally similar benzofuran derivative exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating effective inhibition at low concentrations .
  • Antioxidant Activity : Research highlighted the antioxidant potential of certain benzofuran derivatives in reducing oxidative stress markers in vitro, suggesting a protective role against cellular damage .
  • Enzyme Inhibition Profiles : Investigations into enzyme inhibition revealed that certain modifications to the benzofuran structure could enhance selectivity and potency against specific targets like protein tyrosine phosphatases (PTP), which are implicated in cancer progression .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against cancer cells
AntioxidantReduction of oxidative stress markers
Enzyme InhibitionInhibition of PTP1B

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